3-Methyl-4-nitrobenzyl alcohol

Vue d'ensemble

Description

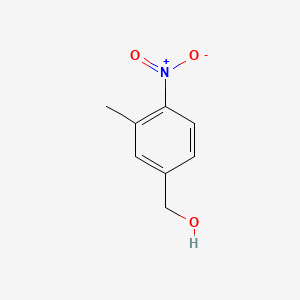

3-Methyl-4-nitrobenzyl alcohol is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzyl alcohol, where the benzene ring is substituted with a methyl group at the third position and a nitro group at the fourth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methyl-4-nitrobenzyl alcohol can be synthesized through several methods. One common approach involves the nitration of 3-methylbenzyl alcohol, followed by careful control of reaction conditions to ensure selective nitration at the fourth position. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents .

Another method involves the reduction of 3-methyl-4-nitrobenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to an alcohol group, yielding this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Industrial production may also involve continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Analyse Des Réactions Chimiques

Hydrogenation Reactions

Hydrogenation of 3-Methyl-4-nitrobenzyl alcohol involves catalytic hydrogenation to reduce the nitro group (-NO₂) to an amine (-NH₂), yielding 4-(hydroxymethyl)-2-methylaniline. Key reaction conditions and outcomes include:

| Reaction Conditions | Yield | Product |

|---|---|---|

| Pd/C (10%) in ethanol, 10 psi H₂, 1.5 h | 99% | 4-(hydroxymethyl)-2-methylaniline |

| Pd/C (10%) in ethanol, 30 psi H₂, 8 h | 100% | 2,4-Dimethylaniline |

Mechanism :

The nitro group undergoes catalytic reduction to an amine via adsorption of hydrogen onto the palladium catalyst, followed by transfer to the nitro group. Over-hydrogenation under harsher conditions (30 psi, 8 h) leads to complete hydrogenolysis of the nitro group and hydroxymethyl group, forming 2,4-dimethylaniline .

Borane Reductions

Borane-based reductions are employed to convert carboxylic acids to alcohols, with this compound synthesized via this pathway.

BH₃-THF Reduction :

-

Conditions : Borane-THF (2.5 eq), THF, 0–20°C, 3 h, inert atmosphere

-

Yield : 89.9%

Trimethyl Borate/Borane Dimethyl Sulfide Complex :

-

Conditions : Trimethyl borate (4 eq), borane dimethyl sulfide complex, THF, 65°C, 6 h

-

Yield : 67 g (100% purity)

Mechanism :

Borane generates an intermediate borate ester, which is hydrolyzed to form the alcohol. The reaction proceeds via a nucleophilic attack mechanism, with borane acting as a reducing agent .

Photoredox Reactions

Photoredox chemistry of meta-substituted nitrobenzyl alcohols in aqueous solutions involves UV-induced redox processes:

Reaction Conditions :

-

Solvent : Neutral water (1% CH₃CN as cosolvent)

-

Light : 254, 300, or 350 nm

-

Products : m-Nitrobenzaldehyde and hydroxylamine derivatives

Key Observations :

-

Aqueous Medium Dependency : No reaction occurs in organic solvents (MeOH, CH₃CN).

-

Spectrophotometric Analysis : UV spectra show loss of substrate absorption at 268 nm and growth at 233 nm/330 nm .

-

Quantum Yield : Comparable efficiency in water relative to other solvents .

Mechanism :

The nitro group undergoes photoinduced reduction, forming a nitroso intermediate, which disproportionates to nitrobenzaldehyde and a hydroxylamine derivative. This pathway is solvent-specific and requires aqueous conditions .

Applications De Recherche Scientifique

Overview

3-Methyl-4-nitrobenzyl alcohol (CAS Number: 80866-75-7) is an organic compound characterized by its unique structure, which includes a methyl group and a nitro group on the benzene ring. This compound has garnered attention in various fields due to its significant role as an intermediate in chemical synthesis, particularly in pharmaceuticals and agrochemicals.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various complex organic molecules, including:

- Pharmaceuticals : It is utilized in the development of drugs with antimicrobial and anti-inflammatory properties.

- Agrochemicals : The compound contributes to the synthesis of pesticides and herbicides.

Biochemical Studies

The compound is employed in biological research, particularly in studies involving enzyme-catalyzed reactions. It acts as a substrate for investigating metabolic pathways, including:

- Benzyl Alcohol Dehydrogenase Studies : Research has shown that certain bacteria can metabolize nitrobenzyl alcohols, providing insights into microbial degradation pathways (e.g., Pseudomonas sp. strain TW3) .

Analytical Chemistry

This compound is analyzed using High-Performance Liquid Chromatography (HPLC) techniques. It can be separated effectively on a Newcrom R1 HPLC column, making it suitable for pharmacokinetic studies and impurity isolation .

Material Science

The compound's unique properties allow it to be used in the production of specialty chemicals, including:

- Dyes and Pigments : Its reactivity makes it valuable in synthesizing colorants for various industrial applications.

Case Study 1: Enzyme Characterization

A study focused on the cloning and characterization of a benzyl alcohol dehydrogenase gene (ntnD) demonstrated its role in metabolizing 4-nitrobenzyl alcohol. This research highlighted the enzyme's substrate specificity and its potential applications in bioremediation .

Case Study 2: Oxidation Reactions

Research investigating UV light-promoted oxidation reactions involving 4-nitrobenzyl alcohol revealed insights into its electron transport capabilities. The studies indicated that under specific conditions, this compound could act as an electron donor, facilitating oxidation processes .

Mécanisme D'action

The mechanism of action of 3-methyl-4-nitrobenzyl alcohol depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In oxidation reactions, the alcohol group is oxidized to an aldehyde through the transfer of oxygen atoms from the oxidizing agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-2-nitrobenzyl alcohol: Similar structure but with the nitro group at the second position.

4-Methyl-3-nitrobenzyl alcohol: Similar structure but with the methyl and nitro groups swapped.

3-Nitrobenzyl alcohol: Lacks the methyl group at the third position.

Uniqueness

3-Methyl-4-nitrobenzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both a methyl and a nitro group on the benzene ring influences its electron density and reactivity, making it a valuable intermediate in organic synthesis .

Activité Biologique

3-Methyl-4-nitrobenzyl alcohol (CAS Number: 80866-75-7) is an organic compound with notable biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H9NO3

- Molecular Weight : 181.16 g/mol

- Structure : The compound features a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzyl ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antioxidant Activity : Studies indicate that compounds with nitro groups can exhibit antioxidant properties, potentially through the reduction of reactive oxygen species (ROS) .

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on certain enzymes, which may be linked to its structural features that allow it to bind effectively to active sites .

- Cellular Effects : Research shows that this compound can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

Biological Activity Data Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Reduction of ROS | |

| Enzyme Inhibition | Competitive inhibition | |

| Induction of Apoptosis | Activation of apoptotic pathways |

Case Studies and Research Findings

-

Anticancer Properties :

A study published in Organic & Biomolecular Chemistry explored the anticancer potential of various nitrobenzyl derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest . -

Antimicrobial Activity :

Research highlighted the antimicrobial properties of nitrobenzyl alcohols. In vitro assays demonstrated that this compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics . -

Photocatalytic Applications :

Recent findings suggest that this compound can serve as a photocatalyst in organic reactions under UV light. This property is attributed to the electron-withdrawing nature of the nitro group, which enhances the compound's reactivity in oxidative processes .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 3-Methyl-4-nitrobenzyl alcohol?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm the methyl (δ ~2.3 ppm), nitro (δ ~8.0-8.5 ppm aromatic protons), and hydroxymethyl groups. Compare shifts with structurally similar nitrobenzyl alcohols, such as 4-Methyl-3-nitrobenzyl alcohol .

- Infrared Spectroscopy (IR) : Identify the O–H stretch (~3200-3500 cm⁻¹), nitro group asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹), and aromatic C–H bends.

- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (m/z ~167.16 for [M]⁺) and fragmentation patterns .

- HPLC Purity Analysis : Employ reverse-phase HPLC with a C18 column and UV detection (λ ~254 nm) to assess purity (>98%) using acetonitrile/water gradients .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer :

- Nitration of Precursors : Nitrate 3-methylbenzyl alcohol using mixed HNO₃/H₂SO₄ at 0–5°C to direct nitro-group placement. Monitor regioselectivity via TLC and optimize conditions to minimize byproducts (e.g., dinitro derivatives) .

- Reduction Pathways : Reduce 3-methyl-4-nitrobenzaldehyde using NaBH₄ or LiAlH₄ in anhydrous THF. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Crystallization : Recrystallize from ethanol/water mixtures to obtain high-purity crystals for structural validation (single-crystal XRD via SHELX software recommended) .

Q. How should stability and storage conditions be optimized for this compound?

- Methodological Answer :

- Stability Tests : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor decomposition via HPLC and FTIR .

- Storage : Store in airtight, amber glass containers at 4°C in a desiccator. Avoid contact with oxidizing agents or acid chlorides to prevent esterification or nitro-group reduction .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites on the aromatic ring. Compare with experimental data (e.g., nitration or halogenation outcomes) to validate regiochemical preferences .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., in DMF vs. THF) to explain discrepancies in reported yields .

Q. What strategies enable the use of this compound as a linker in solid-phase peptide synthesis?

- Methodological Answer :

- Resin Functionalization : Immobilize the alcohol onto Wang resin via Mitsunobu reaction (DIAD, PPh₃). Confirm loading via FTIR (C–O–C stretch ~1100 cm⁻¹) .

- Cleavage Optimization : Test DDQ oxidation in dichloromethane/water (20:1) to cleave benzyl ether linkages. Quantify efficiency via LC-MS and compare with alternative methods (e.g., HF cleavage) .

Q. How can conflicting solubility data for this compound in polar aprotic solvents be systematically addressed?

- Methodological Answer :

- Solubility Screening : Use a shake-flask method with HPLC quantification to measure solubility in DMSO, DMF, and acetonitrile at 25°C and 40°C. Correlate results with Hansen solubility parameters .

- Co-solvency Studies : Evaluate ethanol/water mixtures to enhance solubility for reaction scalability. Phase diagrams can identify optimal solvent ratios .

Propriétés

IUPAC Name |

(3-methyl-4-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVQGYQQVNCUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230756 | |

| Record name | 3-Methyl-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-75-7 | |

| Record name | 3-Methyl-4-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-4-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.